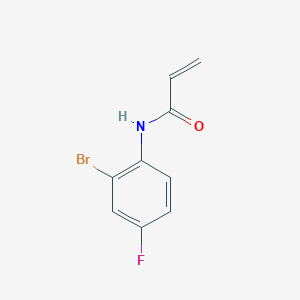

N-(2-bromo-4-fluorophenyl)prop-2-enamide

Description

N-(2-Bromo-4-fluorophenyl)prop-2-enamide is a halogen-substituted acrylamide derivative characterized by a prop-2-enamide backbone attached to a 2-bromo-4-fluorophenyl group.

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h2-5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRZMHETSUSBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromo-4-fluorophenyl)prop-2-enamide is typically synthesized through a series of organic reactions involving halogenation and substitutionThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions, enabling the synthesis of derivatives.

Key Reagents and Conditions:

-

Nucleophiles: Amines, thiols, alkoxides

-

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

-

Catalysts/Additives: Potassium carbonate (K₂CO₃), sodium hydride (NaH)

Example Reaction:

Products:

Reduction Reactions

The amide group can be reduced to form amines, enhancing biological activity or enabling further functionalization.

Key Reagents and Conditions:

-

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Solvents: Tetrahydrofuran (THF), ethanol

Example Reaction:

Products:

-

Primary or secondary amines, depending on the reducing agent.

Oxidation Reactions

The amide nitrogen can be oxidized to form N-oxide derivatives, altering electronic properties.

Key Reagents and Conditions:

-

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

-

Solvents: Dichloromethane (DCM), chloroform

Example Reaction:

Products:

-

N-Oxides with increased polarity and potential bioactivity.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions for carbon-carbon bond formation.

Key Reagents and Conditions:

-

Catalysts: Palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Coupling Partners: Boronic acids, alkynes

-

Solvents: Toluene, dioxane

Example Reaction (Suzuki-Miyaura Coupling):

Products:

-

Biaryl or alkyne-substituted acrylamides, useful in medicinal chemistry.

Elimination and Addition Reactions

The α,β-unsaturated amide moiety undergoes elimination or conjugate addition.

Key Reagents and Conditions:

-

Elimination: Sulfuric acid (H₂SO₄), heat

-

Addition: Grignard reagents, organocuprates

Example Reactions:

-

Elimination:

-

Conjugate Addition:

Products:

-

Nitriles or a

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

N-(2-bromo-4-fluorophenyl)prop-2-enamide has been studied for its anti-inflammatory potential. Research indicates that derivatives of this compound exhibit significant inhibitory effects on the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies have shown that this compound can reduce lipopolysaccharide (LPS)-induced NF-κB activation by 10% to 27% at non-toxic concentrations, demonstrating its potential as a lead compound for developing new anti-inflammatory drugs .

Table 1: Inhibition of NF-κB Activity by this compound Derivatives

| Compound Name | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 0.5 | 10 |

| This compound | 2 | 27 |

Mechanism of Action

The effectiveness of this compound is influenced by its ability to interact with specific biological targets, such as transcription factors involved in inflammatory responses. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable candidate for further research into anti-inflammatory therapies.

Material Science Applications

This compound's unique structural properties allow it to be explored in material science, particularly in the development of advanced polymers and composites. Its halogen substitution pattern can improve the thermal stability and mechanical properties of polymeric materials.

Case Study: Polymer Development

A study investigated the incorporation of this compound into polymer matrices, resulting in enhanced mechanical properties compared to traditional polymers. The compound's ability to act as a cross-linking agent improved the tensile strength and elasticity of the resulting materials, making them suitable for applications in coatings and adhesives .

Cosmetic Applications

The compound has also been evaluated for its potential use in cosmetic formulations due to its stability and reactivity. Its incorporation into formulations can enhance skin-feel properties and improve product performance.

Formulation Studies

Experimental design techniques have been employed to optimize formulations containing this compound. These studies revealed that the compound can significantly affect rheological properties, sensory attributes, and moisturizing effects of topical products .

Table 2: Effects of this compound on Cosmetic Formulations

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Consistency Index | 5.0 | 7.5 |

| Stickiness | Low | Moderate |

| Moisturizing Effect | Moderate | High |

Mechanism of Action

The mechanism by which N-(2-bromo-4-fluorophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The substitution pattern on the aromatic ring critically determines biological activity and physicochemical behavior. Key analogs include:

Key Observations :

- Ortho-substituted halogens : Bromo or chloro groups at the ortho position (e.g., compounds in ) correlate with anti-inflammatory or cytotoxic effects, likely due to steric effects influencing receptor interactions.

- Phenethyl linkers : Derivatives like N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide show altered pharmacokinetics compared to direct phenyl-attached analogs.

Antimicrobial Activity

- Compound (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide demonstrated bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy .

- Substitution trend : Meta-fluoro and para-trifluoromethyl groups optimize antimicrobial activity, whereas ortho-bromo substituents (as in the target compound) may prioritize anti-inflammatory effects .

Anti-inflammatory Activity

Physicochemical Properties

- Lipophilicity : Experimental logD7.4 values for cinnamanilides ranged widely, with bromo-substituted compounds showing higher lipophilicity than fluoro analogs. In silico ClogP estimators achieved a correlation coefficient of 0.65 with experimental data .

- Melting Points : Ortho-chloro derivatives (e.g., 171–173°C for compound 2e ) exhibit higher melting points than ortho-fluoro analogs (164–166°C for compound 2b ), reflecting stronger intermolecular forces.

Biological Activity

N-(2-bromo-4-fluorophenyl)prop-2-enamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a prop-2-enamide backbone with a bromo and a fluoro substituent on the phenyl ring. The presence of these halogen atoms can significantly influence the compound's lipophilicity, reactivity, and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammatory and cancer-related pathways. Preliminary studies suggest that it may inhibit key signaling pathways such as NF-κB, which plays a crucial role in inflammation and immune response regulation.

Key Findings:

- Inhibition of NF-κB Activation : Similar compounds have demonstrated the ability to inhibit NF-κB activation in vitro, leading to reduced inflammatory responses. For instance, N-(2-chloro-5-fluorophenyl)prop-2-enamide has shown significant anti-inflammatory effects by inhibiting NF-κB activation by 10% to 27% at non-toxic concentrations .

- Anticancer Activity : The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar structures have been noted for their cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cancer cell proliferation .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes key biological activities and unique features of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C10H8BrFNO | Potential anti-inflammatory | Bromo and fluoro substitutions enhance activity |

| N-(2-chloro-5-fluorophenyl)prop-2-enamide | C10H9ClFNO | Anti-inflammatory | Effective NF-κB inhibitor |

| N-(4-bromo-3-fluorophenyl)prop-2-enamide | C10H8BrFNO | Anticancer | Strong cytotoxicity against specific cell lines |

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies have shown that compounds similar to this compound can significantly decrease TNF-α levels, correlating with their ability to inhibit NF-κB activation . This suggests a promising avenue for developing anti-inflammatory therapies.

- Anticancer Research : A study on N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide demonstrated potent cytotoxicity against various cancer cell lines, highlighting the potential for derivatives like this compound to exhibit similar effects .

- Structure–Activity Relationship (SAR) : SAR studies indicate that halogen substitutions at specific positions on the phenyl ring can enhance biological activity. For example, electron-withdrawing groups like bromo and fluoro increase lipophilicity and improve binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.